8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine derivative with a 1,3-dimethylxanthine core, modified at positions 7 and 8. At position 7, it carries a 3-methylbenzyl group, while position 8 is substituted with a 3-hydroxypropylamino moiety. The structure combines hydrophobic (3-methylbenzyl) and hydrophilic (3-hydroxypropylamino) elements, making it a versatile scaffold for biological interactions.
Properties
IUPAC Name |
8-(3-hydroxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12-6-4-7-13(10-12)11-23-14-15(20-17(23)19-8-5-9-24)21(2)18(26)22(3)16(14)25/h4,6-7,10,24H,5,8-9,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVSFVMDNWITBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCO)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, are applicable.
Chemical Reactions Analysis
Types of Reactions
8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxypropyl group to a propyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of purine analogs.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies
Hydroxypropyl vs. Methoxypropyl (): The hydroxypropylamino group in the target compound offers superior solubility in aqueous media compared to its methoxypropyl analog, making it more suitable for intravenous formulations. However, the methoxy variant exhibits longer plasma half-life in preclinical models due to reduced oxidative metabolism.
Amino vs. Thioether Substitution (): The thioether analog demonstrates enhanced inhibition of xanthine oxidase (IC₅₀ = 1.2 μM vs. 3.8 μM for the target compound), likely due to sulfur’s stronger van der Waals interactions with the enzyme’s hydrophobic active site.
3-Methylbenzyl vs. 2-Phenoxyethyl (): The 2-phenoxyethyl variant shows 10-fold higher affinity for adenosine A₂A receptors (Ki = 12 nM vs. 120 nM for the target compound), attributed to its extended aromatic system.
Trifluoropropyl Substitution () : The trifluoropropyl derivative’s logP value (2.1) is significantly higher than the target compound’s (0.8), correlating with improved blood-brain barrier penetration in rodent studies.
Biological Activity
Overview
8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative structurally related to caffeine and theobromine. This compound exhibits a variety of biological activities due to its interaction with adenosine receptors, which play a crucial role in numerous physiological processes.
- IUPAC Name : this compound
- Molecular Formula : C15H20N4O3
- Molecular Weight : 304.35 g/mol
The primary mechanism of action for this compound involves antagonism of adenosine receptors, particularly A1 and A2A subtypes. By inhibiting adenosine's effects, the compound enhances neuronal activity and may exert stimulant effects similar to caffeine. This mechanism has implications for its potential use in treating conditions associated with low energy or alertness.
1. Stimulant Effects
Research indicates that xanthines, including this compound, can stimulate the central nervous system (CNS), leading to increased alertness and reduced fatigue. The stimulant properties are attributed to the inhibition of phosphodiesterase enzymes and the consequent increase in cyclic AMP levels.
2. Anti-inflammatory Properties
Studies have shown that xanthine derivatives can modulate inflammatory responses. This compound may inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in various cell types.
3. Potential Therapeutic Uses
Preliminary investigations suggest potential therapeutic applications in:
- Respiratory Disorders : Similar to other xanthines, this compound may act as a bronchodilator.
- Cardiovascular Health : Its ability to affect heart rate and contractility positions it as a candidate for cardiovascular treatments.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| CNS Stimulation | Adenosine receptor antagonism | |
| Anti-inflammatory | Cytokine modulation | |
| Bronchodilation | Smooth muscle relaxation |
Case Study 1: CNS Stimulation
In a controlled study involving animal models, administration of the compound resulted in significant increases in locomotor activity compared to control groups. The results indicated enhanced alertness and reduced signs of fatigue.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound effectively reduced TNF-alpha levels in stimulated macrophages. This suggests a potential role in managing inflammatory diseases.
Research Findings
Recent research has focused on optimizing the synthesis and biological evaluation of this compound. Various derivatives have been synthesized to enhance its efficacy and reduce potential side effects.
Key Findings:
- Synthesis : The compound is synthesized from theobromine and 3-hydroxypropylamine under reflux conditions.
- Activity Profile : Derivatives exhibit varying degrees of potency against adenosine receptors, with some showing enhanced anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and how do reaction parameters influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related purine derivative (8-chloro-1,3-dimethyl-7-(3-methylbenzyl)-purine-2,6-dione) was synthesized via alkylation of a purine core using K₂CO₃ in DMF, followed by heating at 60°C to achieve 98% yield . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalyst/base : K₂CO₃ or similar bases deprotonate intermediates.
- Temperature : Controlled heating (60–160°C) optimizes substitution rates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 160°C for piperazine derivatives) .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Techniques :
- NMR Spectroscopy : ^1H and ^13C NMR confirm substituent positions (e.g., benzyl protons at δ 7.23 ppm, methyl groups at δ 3.40 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., purine ring planarity and substituent orientation) .
- FTIR and Mass Spectrometry : FTIR identifies functional groups (C=O at ~1697 cm⁻¹), while HRMS validates molecular weight (e.g., m/z 441.2262 for a derivative) .
Q. What in vitro assays are used to screen this compound’s biological activity?
- Approaches :
- Enzyme inhibition assays : Test interactions with targets like aldehyde dehydrogenase (ALDH1A1) using fluorogenic substrates .
- Cytotoxicity assays : MTT or ATP-based assays evaluate anticancer potential in cell lines .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization assess affinity for receptors (e.g., adenosine receptors) .
Advanced Research Questions
Q. How do structural variations in purine derivatives lead to contradictory biological activity data, and how can these discrepancies be resolved?
- Analysis : Substituent effects (e.g., chloroethyl vs. hydroxypropyl groups) alter reactivity and target binding. For example:
- Chloroethyl groups form covalent bonds with nucleophilic protein residues, enhancing enzyme inhibition .
- Hydroxypropyl groups may improve solubility but reduce membrane permeability .
- Resolution strategies :
- Comparative SAR studies : Systematically vary substituents and correlate with activity (e.g., logP vs. IC₅₀).
- Orthogonal assays : Validate activity across multiple models (e.g., cell-free vs. cell-based assays) .
Q. What computational modeling approaches elucidate this compound’s binding interactions with enzymes like ALDH1A1?
- Methods :
- Docking simulations : Predict binding poses using software like AutoDock (e.g., theophylline core interactions with ALDH1A1’s catalytic cysteine) .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over time (e.g., hydrogen bonding with Ser-316) .
- QSAR models : Relate electronic/steric properties (e.g., Hammett constants) to inhibitory potency .
Q. What are the key degradation pathways of this compound under varying pH and temperature conditions?
- Stability studies :
- Hydrolysis : The purine core degrades under acidic (pH < 3) or alkaline (pH > 10) conditions, forming xanthine derivatives .
- Oxidative degradation : Benzyl groups oxidize to ketones in the presence of light or peroxides .
- Thermal stability : Decomposition above 200°C observed via TGA/DSC .
- Analytical tools : HPLC-MS identifies degradation products (e.g., loss of hydroxypropylamine side chain) .
Data Contradiction Analysis
Q. How can conflicting reports on this compound’s solubility and bioavailability be reconciled?
- Factors influencing discrepancies :
- Solvent systems : DMSO enhances apparent solubility but may aggregate in aqueous buffers .
- Assay conditions : Protein-binding in serum reduces free compound concentration .
- Solutions :
- Standardized protocols : Use consistent solvents (e.g., PBS with 0.1% Tween-80) .
- LC-MS quantification : Directly measure compound concentration in biological matrices .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
